(2-Chloro-6-methoxyphenyl)methanol
Description
(2-Chloro-6-methoxyphenyl)methanol is a substituted benzyl alcohol derivative characterized by a hydroxymethyl (-CH₂OH) group attached to a benzene ring with chloro (-Cl) and methoxy (-OCH₃) substituents at the 2- and 6-positions, respectively. It is likely synthesized via reduction of the corresponding aldehyde or through nucleophilic substitution reactions involving intermediates like 2-(bromomethyl)-1-chloro-3-methoxybenzene .
Properties
IUPAC Name |
(2-chloro-6-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQPIROAMKRZSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-methoxyphenyl)methanol typically involves the reaction of 2-chloro-6-methoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-methoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Major Products Formed
Oxidation: 2-Chloro-6-methoxybenzaldehyde or 2-chloro-6-methoxybenzoic acid.
Reduction: 2-Chloro-6-methoxytoluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (2-Chloro-6-methoxyphenyl)methanol exhibit significant anticancer properties. For instance, analogs have been shown to inhibit microtubule assembly, which is crucial for cancer cell proliferation. Studies have demonstrated that modifications in the structure can enhance potency against various cancer cell lines, suggesting that this compound could be a valuable scaffold for developing new anticancer agents .
Neuropharmacological Effects
The compound has been studied for its potential effects on neurotransmitter systems. It may act as a modulator of AMPA receptors, which are critical in synaptic transmission and plasticity. This suggests possible applications in treating neurological disorders where modulation of excitatory neurotransmission is beneficial .
Fluorescent Dyes
Due to its unique electronic properties, this compound has potential applications as a fluorescent dye. Computational studies indicate that it may have low reactivity with unsaturated phospholipids, making it suitable for biological imaging without significant interference with cellular processes . This property is particularly useful in live-cell imaging and tracking biological processes.
Organic Synthesis Intermediate
In organic synthesis, this compound serves as an important intermediate for creating more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo further reactions such as nucleophilic substitutions makes it a versatile building block in synthetic chemistry .
Case Studies
Mechanism of Action
The mechanism of action of (2-Chloro-6-methoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and methoxy groups can influence its binding affinity and specificity towards these targets. The compound may act as an inhibitor or activator of certain biological pathways, depending on its structural features and the nature of the target .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The following table compares (2-Chloro-6-methoxyphenyl)methanol with key analogs:
Biological Activity
(2-Chloro-6-methoxyphenyl)methanol, also known as a substituted phenolic compound, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a chloro group and a methoxy group attached to a phenyl ring, which may influence its biological activity. The presence of these substituents can affect the compound's lipophilicity, solubility, and reactivity, which are crucial for its interaction with biological targets.
Anticancer Activity
Phenolic compounds have been extensively studied for their anticancer properties. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. In vitro studies have demonstrated that phenolic compounds can modulate signaling pathways associated with cancer cell survival.
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Mechanism of Action :
- Induction of apoptosis through caspase activation.
- Inhibition of angiogenesis by downregulating VEGF.
- Disruption of cell cycle progression.
- Case Studies :
Toxicological Profile
The toxicological aspects of this compound are crucial for understanding its safety profile. Preliminary data indicate potential skin irritation and eye damage upon exposure, necessitating caution in handling .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of various analogs of phenolic compounds. These investigations aim to optimize their activity while minimizing toxicity. For example:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
